Allylethylamine
Overview
Description
Allylethylamine, also known as N-ethyl-2-propen-1-amine, is an organic compound with the molecular formula C5H11N. It is a colorless liquid that belongs to the class of unsaturated amines. This compound is characterized by the presence of both an allyl group and an ethyl group attached to the nitrogen atom, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylethylamine can be synthesized through several methods:
Alkylation of Allylamine: One common method involves the alkylation of allylamine with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the allylamine, followed by the addition of an ethyl halide to form this compound.
Reductive Amination: Another method involves the reductive amination of allyl aldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of this compound often involves the continuous flow process where allylamine and ethyl halide are reacted in the presence of a base. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Allylethylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form saturated amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: this compound can participate in nucleophilic substitution reactions where the allyl or ethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Allylethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound derivatives in treating various diseases.
Mechanism of Action
The mechanism of action of allylethylamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic centers. The presence of the allyl group allows for additional reactivity, such as undergoing polymerization or forming coordination complexes with metals. The exact pathways and molecular targets depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Allylamine: A simpler compound with the formula C3H7N, lacking the ethyl group.
Diallylamine: Contains two allyl groups attached to the nitrogen atom.
Ethylamine: A simpler amine with the formula C2H7N, lacking the allyl group.
Uniqueness of Allylethylamine: this compound is unique due to the presence of both an allyl and an ethyl group, which imparts distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Properties
IUPAC Name |
N-ethylprop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-3-5-6-4-2/h3,6H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUULGNNRPBVBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947050 | |
Record name | N-Ethylprop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-02-4 | |
Record name | N-Ethylallylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2424-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylallylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylprop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylallylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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